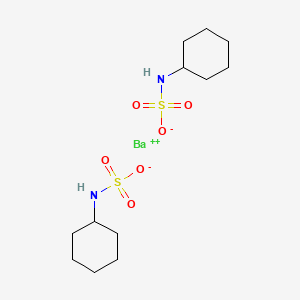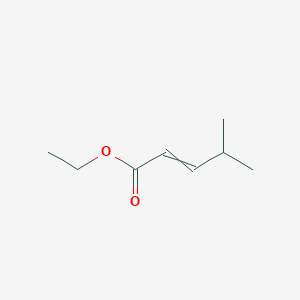
Ethyl 4-Methyl-2-Pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-Methyl-2-Pentenoate: is an organic compound with the molecular formula C8H14O2 . It is an ester derived from 4-methyl-2-pentenoic acid and ethanol. This compound is known for its fruity, green, and tropical aroma, often described as having a pineapple-like scent. It is used primarily in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Ethyl 4-Methyl-2-Pentenoate involves the aldol condensation of acetaldehyde with isobutyraldehyde, followed by esterification with ethanol.
Esterification: Another method involves the direct esterification of 4-methyl-2-pentenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is often produced through the esterification of 4-methyl-2-pentenoic acid with ethanol. The process involves the use of continuous reactors and distillation columns to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-Methyl-2-Pentenoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Oxidation: 4-Methyl-2-pentenoic acid or 4-methyl-2-pentenal.
Reduction: 4-Methyl-2-pentenol.
Substitution: 4-Methyl-2-pentenoic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 4-Methyl-2-Pentenoate is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in studies related to olfactory receptors due to its distinct aroma.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of medicinal compounds
Industry: In the flavor and fragrance industry, this compound is used to impart fruity and tropical notes to various products, including perfumes, food flavorings, and beverages.
Mechanism of Action
The mechanism of action of Ethyl 4-Methyl-2-Pentenoate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. In chemical reactions, its ester group is susceptible to nucleophilic attack, leading to various transformations such as hydrolysis, reduction, and oxidation.
Comparison with Similar Compounds
Ethyl 2-Methyl-4-Pentenoate: Similar in structure but differs in the position of the double bond.
Methyl 4-Methyl-2-Pentenoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 3-Methyl-2-Pentenoate: Similar structure with the methyl group at a different position.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and olfactory properties. Its position of the double bond and the ethyl ester group contribute to its unique aroma profile and reactivity compared to other similar compounds.
Properties
CAS No. |
2351-97-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
ethyl 4-methylpent-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
GNDHNYOKGXAMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


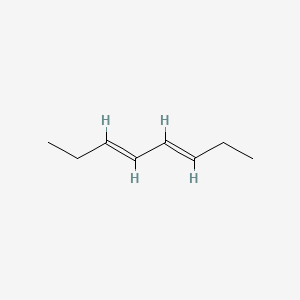
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
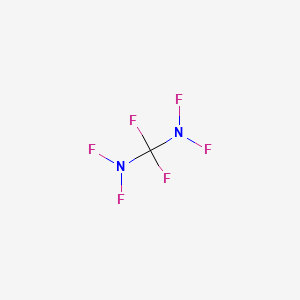
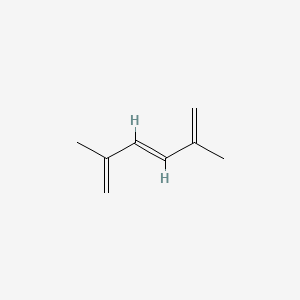
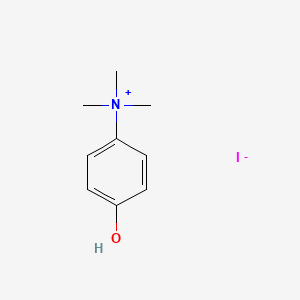
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
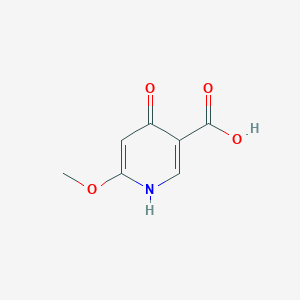
![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)

![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)

![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
